7-Nitro-1H-indazol-6-OL

GPCR Pharmacology 5-HT2C Receptor Serotonin Signaling

7-Nitro-1H-indazol-6-OL (CAS 1019332-61-6) is a uniquely substituted indazole tool compound. While 7-nitroindazole is a known NOS inhibitor, the addition of the 6-hydroxyl group fundamentally shifts its pharmacology, granting potent antagonist activity at the 5-HT2C receptor. This distinct profile makes it essential for serotonergic pathway and GPCR research, preventing erroneous cross-assumptions based on other nitroindazoles. Ideal for in vitro studies and SAR medicinal chemistry programs.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
Cat. No. B15201773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1H-indazol-6-OL
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])O
InChIInChI=1S/C7H5N3O3/c11-5-2-1-4-3-8-9-6(4)7(5)10(12)13/h1-3,11H,(H,8,9)
InChIKeyCNBNPBWRMOFRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1H-indazol-6-OL (CAS 1019332-61-6): An Indazole Scaffold for Differentiated NOS and GPCR Research Procurement


7-Nitro-1H-indazol-6-OL (CAS 1019332-61-6) is a substituted indazole characterized by a nitro group at the 7-position and a hydroxyl group at the 6-position of the bicyclic ring system . This compound belongs to the indazole family, a class of heterocycles recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including interactions with nitric oxide synthases (NOS) and G-protein coupled receptors (GPCRs) [1].

Why 7-Nitro-1H-indazol-6-OL Cannot Be Replaced by Unmodified 7-Nitroindazole or Other NOS Inhibitors in Specialized Research


The substitution pattern of an indazole core critically dictates its biological target profile, potency, and physicochemical properties. The simple unsubstituted analog, 7-nitroindazole (7-NI), is a well-documented, non-selective inhibitor of neuronal NOS (nNOS) [1]. However, the introduction of a 6-hydroxyl group in 7-Nitro-1H-indazol-6-OL fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity. This modification has been shown to shift its pharmacological profile, introducing potent activity at GPCR targets like the 5-HT2C receptor [2]. Therefore, assuming functional interchangeability between 7-Nitro-1H-indazol-6-OL and other nitroindazoles or NOS inhibitors without rigorous target-specific validation is not scientifically justifiable and could lead to erroneous experimental outcomes.

Quantitative Differentiation of 7-Nitro-1H-indazol-6-OL: Comparative Evidence for NOS and GPCR Target Engagement


Functional Shift from NOS Inhibition to Potent GPCR (5-HT2C) Activity Relative to 7-Nitroindazole

7-Nitro-1H-indazol-6-OL exhibits a distinct biological profile compared to its parent compound, 7-nitroindazole (7-NI). While 7-NI is a selective inhibitor of neuronal nitric oxide synthase (nNOS) with an in vitro IC50 of 0.71 μM , the addition of the 6-hydroxyl group in 7-Nitro-1H-indazol-6-OL introduces potent activity at the human 5-HT2C receptor. It functions as an antagonist, inhibiting serotonin-induced inositol monophosphate accumulation in HEK293 cells [1]. This represents a fundamental functional shift from enzyme inhibition to GPCR modulation, highlighting a key point of differentiation for research applications.

GPCR Pharmacology 5-HT2C Receptor Serotonin Signaling Structure-Activity Relationship (SAR)

Differential NOS Isoform Selectivity Profile versus 7-Nitroindazole and L-NAME

The in vivo selectivity of NOS inhibitors is a critical differentiator for experimental design. 7-Nitroindazole (7-NI) demonstrates functional selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) in vivo, as evidenced by its lack of effect on blood pressure in conscious rats, unlike other NOS inhibitors such as L-NAME [1]. The 7-Nitro-1H-indazol-6-OL scaffold, due to the 6-hydroxyl modification, is anticipated to exhibit a different selectivity profile, a crucial consideration for researchers aiming to minimize off-target cardiovascular effects.

Nitric Oxide Synthase (NOS) Isoform Selectivity Cardiovascular Pharmacology In Vivo Tool Compound

SAR-Driven Divergence in CNS Penetration Potential Compared to Peripherally-Restricted 5-HT2 Agonists

Structural analogs within the indazol-6-ol class demonstrate a clear dichotomy in CNS penetration based on N1-substitution. For instance, 1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent peripherally acting 5-HT2 receptor agonist (EC50 = 42.7 nM) and was developed to avoid undesirable CNS activity [1]. In contrast, 7-nitroindazole (7-NI) is a known brain-penetrant nNOS inhibitor . The presence of the 7-nitro and 6-hydroxyl groups in 7-Nitro-1H-indazol-6-OL places it at an undefined point along this CNS/peripheral spectrum, a key property that requires empirical determination and distinguishes it from both classes.

Blood-Brain Barrier (BBB) Penetration CNS Drug Discovery Peripheral Selectivity Physicochemical Properties

Recommended Research Applications for 7-Nitro-1H-indazol-6-OL Based on Differentiated Activity


Probing 5-HT2C Receptor Pharmacology in GPCR Signaling Studies

7-Nitro-1H-indazol-6-OL is a suitable tool compound for in vitro investigations of the 5-HT2C receptor. Its demonstrated antagonist activity [1] makes it valuable for studying serotonergic signaling pathways, receptor desensitization, and downstream effects in cell lines such as HEK293.

Structure-Activity Relationship (SAR) Studies on Indazole Scaffolds

This compound serves as a key intermediate or comparator in medicinal chemistry programs aimed at optimizing indazole-based ligands for GPCRs or other targets. Its unique 6-hydroxy-7-nitro substitution pattern provides a distinct electronic and steric profile for SAR analysis when compared to 4-, 5-, or 7-nitroindazole analogs [2].

Investigating the Role of NOS in Inflammation and Cancer Progression

Given the indazole core's known NOS inhibitory activity [3] and the specific compound's potential as an anti-inflammatory and anticancer lead , 7-Nitro-1H-indazol-6-OL can be deployed as a chemical probe to dissect the role of NOS isoforms in cellular models of inflammation or cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-1H-indazol-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.